
2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
概要
説明
RN-18 is an inhibitor of HIV-1 viral infectivity factor (Vif), an HIV-1 regulatory protein that does not have cellular homologs. RN-18 inhibits Vif-mediated degradation of the DNA editing enzyme APOBEC3G with IC50 values of 10-30 µM in a high-throughput fluorescence screen. It inhibits viral replication of HIV-1 with IC50 values of 4.5 and 10 µM for nonpermissive CEM and H9 cells, respectively, and >100 µM for permissive cells.
Selective inhibitor of virion infectivity factor (Vif) APOBEC interactions and HIV-1 replication. Reference:1) 20082) 20123) 20124) 2015
RN-18 is an HIV-1 Vif inhibitor. RN-18 antagonizes Vif function and inhibits HIV-1 replication only in the presence of A3G. RN-18 increases cellular A3G levels in a Vif-dependent manner and increases A3G incorporation into virions without inhibiting general proteasome-mediated protein degradation. RN-18 enhances Vif degradation only in the presence of A3G, reduces viral infectivity by increasing A3G incorporation into virions and enhances cytidine deamination of the viral genome.
科学的研究の応用
Therapeutic Radionuclides
RN-18 has been studied in the context of therapeutic radionuclides. It’s involved in the selection criteria, production, and the nuclear, physical, and chemical properties of therapeutic radionuclides . This includes radionuclides that are currently being used, studied, evaluated, and those that warrant future investigations .
HIV Inhibition
RN-18 has been found to enhance the anti-HIV immune activity mediated by the human protein APOBEC3G . It does this by interfering with the HIV virus’s Vif protein, thereby increasing the anti-HIV virus activity of the APOBEC3G protein .
Theragnostic Radionuclides
RN-18 is also involved in the development of theragnostic radionuclides. These are specific individual “dual-purpose” radionuclides or radionuclide pairs with emissions suitable for both imaging and therapy .
Personalized Medicine
The use of RN-18 brings us closer to the long-held dream of personalized medicine. It allows for low-dose molecular imaging (SPECT/CT or PET/CT) to provide necessary pre-therapy information on biodistribution, dosimetry, the limiting or critical organ or tissue, and the maximum tolerated dose (MTD), followed by performing higher dose targeted molecular therapy in the same patient with the same radiopharmaceutical .
Drug Development
RN-18 is a promising candidate in the development of new anti-HIV drugs. The presence of RN-18 in cells significantly inhibits the replication of the HIV virus, and this inhibition is dose-dependent .
作用機序
Target of Action
The primary target of RN-18 is the HIV-1 viral infectivity factor (Vif) . It plays a crucial role in the HIV-1 life cycle, particularly in counteracting the host’s antiviral defenses .
Mode of Action
RN-18 acts as an inhibitor of Vif . It interferes with the function of Vif, thereby enhancing the antiviral activity of the human APOBEC3G protein
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
CAS RN |
431980-38-0 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

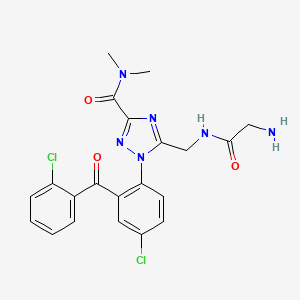

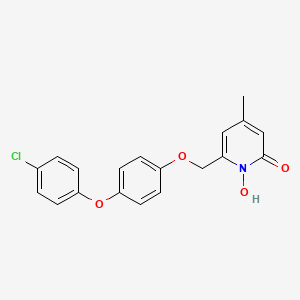
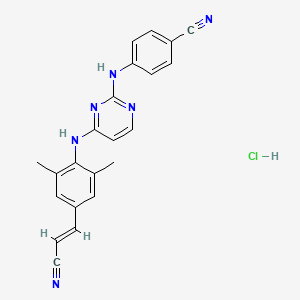
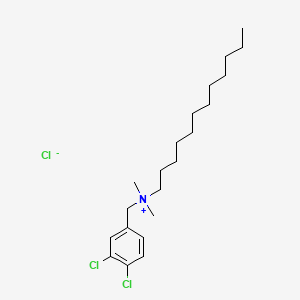
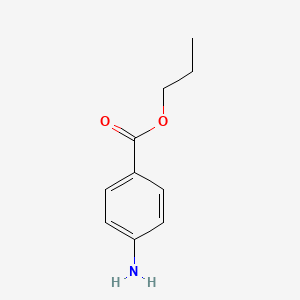


![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)
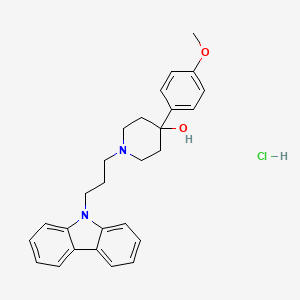
![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)
![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
